T3SS-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

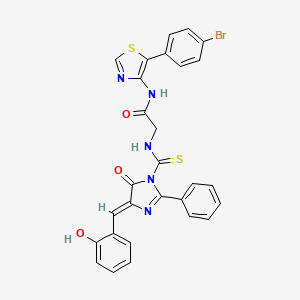

T3SS-IN-5 is a compound known for its inhibitory effects on the type III secretion system, a virulence apparatus used by many Gram-negative pathogenic bacteria to cause infections. This system is a multiprotein molecular syringe that enables pathogens to inject effector proteins into host cells, modifying host cell mechanisms in ways beneficial to the pathogen .

Preparation Methods

The synthesis of T3SS-IN-5 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve:

Formation of the core structure: This step usually involves a series of condensation reactions under controlled conditions.

Functionalization: Introduction of specific functional groups through substitution reactions to enhance the compound’s activity.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

T3SS-IN-5 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s inhibitory activity.

Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of derivatives with different properties.

Hydrolysis: Breaking down the compound into simpler molecules under acidic or basic conditions.

Scientific Research Applications

T3SS-IN-5 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the type III secretion system and its role in bacterial virulence.

Biology: Helps in understanding the molecular mechanisms of bacterial infections and host-pathogen interactions.

Medicine: Potentially used in the development of new anti-virulence drugs to treat bacterial infections without promoting antibiotic resistance.

Industry: Applied in the development of biocontrol agents for agricultural purposes, reducing the reliance on traditional pesticides

Mechanism of Action

T3SS-IN-5 exerts its effects by directly binding to components of the type III secretion system, such as the needle, translocon, basal body, sorting platform, and effector proteins. This binding inhibits the assembly and function of the secretion system, preventing the injection of effector proteins into host cells. The inhibition of this system disrupts the pathogen’s ability to cause infection, making this compound a valuable tool in anti-virulence strategies .

Comparison with Similar Compounds

T3SS-IN-5 is unique compared to other type III secretion system inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

RCZ12 and RCZ20: These compounds also inhibit the type III secretion system but have different structural scaffolds and binding mechanisms.

Salicylic Acid and p-Hydroxybenzoic Acid: Plant-derived compounds that inhibit the type III secretion system through different pathways

This compound stands out due to its high specificity and effectiveness in inhibiting the type III secretion system, making it a promising candidate for further research and development in anti-virulence therapies.

Properties

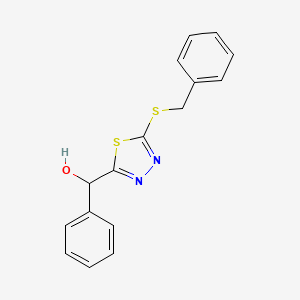

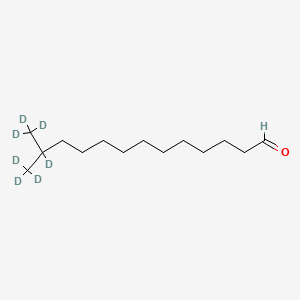

Molecular Formula |

C16H14N2OS2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-phenylmethanol |

InChI |

InChI=1S/C16H14N2OS2/c19-14(13-9-5-2-6-10-13)15-17-18-16(21-15)20-11-12-7-3-1-4-8-12/h1-10,14,19H,11H2 |

InChI Key |

LLDWUHTZHUGZIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

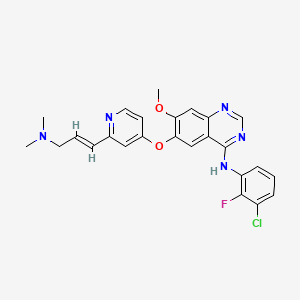

![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

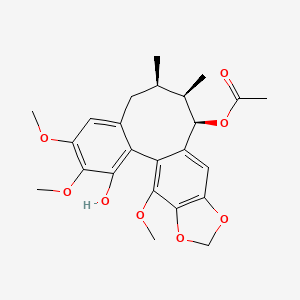

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)